molecular formula C12H22O2 B14608780 Ethyl 3,3-dimethyloct-4-enoate CAS No. 60066-69-5

Ethyl 3,3-dimethyloct-4-enoate

Cat. No.: B14608780
CAS No.: 60066-69-5
M. Wt: 198.30 g/mol
InChI Key: GMAQNDNVFZDSOX-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyloct-4-enoate is an organic compound with the molecular formula C12H22O2. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a double bond and a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyloct-4-enoate can be synthesized through various methods. One common approach involves the esterification of 3,3-dimethyloct-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyloct-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-dimethyloct-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyloct-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. The double bond in the compound can participate in addition reactions, leading to the formation of new products. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Ethyl 3,3-dimethyloct-4-enoate can be compared with other similar compounds such as:

    Ethyl 3,3-dimethylbutanoate: Similar ester structure but with a shorter alkyl chain.

    Ethyl 3,3-dimethylpent-4-enoate: Similar structure with a different position of the double bond.

    Ethyl 3,3-dimethylhexanoate: Similar ester structure with a longer alkyl chain.

The uniqueness of this compound lies in its specific combination of a branched alkyl chain and a double bond, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

60066-69-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl 3,3-dimethyloct-4-enoate

InChI

InChI=1S/C12H22O2/c1-5-7-8-9-12(3,4)10-11(13)14-6-2/h8-9H,5-7,10H2,1-4H3

InChI Key

GMAQNDNVFZDSOX-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C)(C)CC(=O)OCC

Origin of Product

United States

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